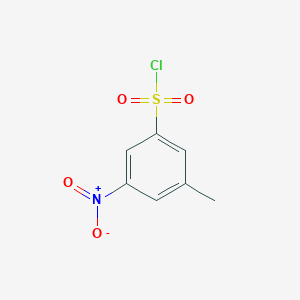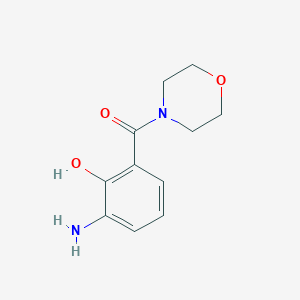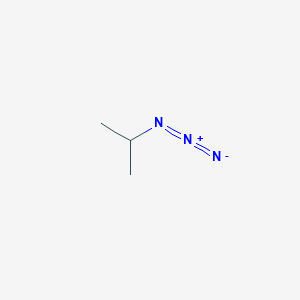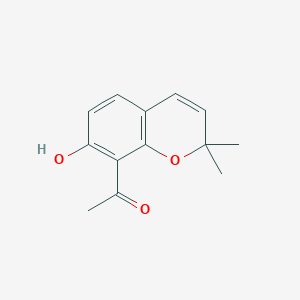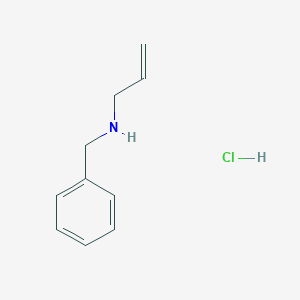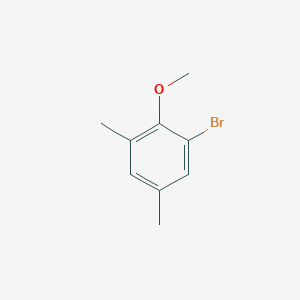![molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7](/img/structure/B1281390.png)
6-Methylbenzo[d][1,3]dioxol-5-amine
概要
説明
The compound 6-Methylbenzo[d][1,3]dioxol-5-amine is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss related compounds and functional groups that can provide insight into the properties and reactivity of similar structures. For instance, the use of protecting groups for amines is a common theme in peptide chemistry, which could be relevant for the manipulation of 6-Methylbenzo[d][1,3]dioxol-5-amine in a synthetic context .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include protection-deprotection strategies, cyclization, and functional group transformations. For example, the one-pot synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one demonstrates the efficiency of combining multiple reaction steps, which could be applicable to the synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine . Additionally, the synthesis of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine shows the use of cyclization and subsequent functional group modifications .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Methylbenzo[d][1,3]dioxol-5-amine can be elucidated using various spectral techniques and confirmed by single crystal X-ray diffraction analysis. This approach was used to determine the structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which could also be applied to 6-Methylbenzo[d][1,3]dioxol-5-amine to understand its three-dimensional conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of amines and their derivatives is a key aspect of their chemical behavior. The derivatization of amines for chemiluminescence detection in liquid chromatography is an example of the functionalization of amine groups . Moreover, the reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrate the versatility of amino groups in undergoing various chemical transformations, which could be relevant for the reactivity of the amino group in 6-Methylbenzo[d][1,3]dioxol-5-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 6-Methylbenzo[d][1,3]dioxol-5-amine can be inferred from related structures. For instance, the stability of 5-amino compounds in strongly acidic media and their ease of deprotection under mild conditions suggest that 6-Methylbenzo[d][1,3]dioxol-5-amine could also exhibit similar stability and reactivity patterns . The selective oxidation of sulfide moieties in compounds with adjacent amino groups indicates that the presence of an amino group can influence the oxidation pathways and outcomes, which may be applicable to the oxidation behavior of 6-Methylbenzo[d][1,3]dioxol-5-amine .
科学的研究の応用
Fluorescent Labeling of Biopolymers
6-Methylbenzo[d][1,3]dioxol-5-amine has been utilized in the synthesis of fluorescent derivatives for labeling biopolymers. A study by Crovetto et al. (2008) developed a derivative for labeling polyribocytidilic acid, showing that the fluorescence intensity and decay of the labeled RNA are sensitive to pH, making it useful as a nucleic acid probe (Crovetto et al., 2008).
Electrocatalyst for Amine Dehydrogenation
Research by Luca et al. (2011) explored the use of 6-Methylbenzo[d][1,3]dioxol-5-amine in electrochemical oxidation catalysis. This study focused on its application in amine dehydrogenation, representing a model for virtual hydrogen storage (Luca et al., 2011).
Photopolymerization Initiator
Cui et al. (2011) investigated Bisbenzo[1,3]dioxol-5-ylmethanone (BBDOM), a compound related to 6-Methylbenzo[d][1,3]dioxol-5-amine, as a photoinitiator. This research highlighted its effectiveness in photopolymerization, offering advantages over traditional initiators like benzophenone (Cui et al., 2011).
Synthesis of Main-Chain Type Polybenzoxazines
Agag et al. (2011) focused on synthesizing main-chain type polybenzoxazines containing amide and benzoxazine groups. This study is relevant to the chemistry of 6-Methylbenzo[d][1,3]dioxol-5-amine as it involves related chemical structures and offers insights into advanced polymer design (Agag et al., 2011).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized novel triazole derivatives from reactions involving compounds related to 6-Methylbenzo[d][1,3]dioxol-5-amine. Their study evaluated the antimicrobial activities of these derivatives, contributing to pharmaceutical research (Bektaş et al., 2007).
CO2 Fixation onto Amines
Das et al. (2016) used a thiazolium carbene-based catalyst derived from vitamin B1 for the N-formylation and N-methylation of amines using CO2. This approach, relevant to the chemistry of 6-Methylbenzo[d][1,3]dioxol-5-amine, represents a sustainable method for synthesizing pharmaceuticals and natural products (Das et al., 2016).
Safety And Hazards
The safety information for 6-Methylbenzo[d][1,3]dioxol-5-amine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
6-methyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498520 | |
| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzo[d][1,3]dioxol-5-amine | |
CAS RN |
62052-49-7 | |
| Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)
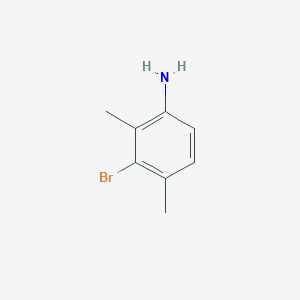
![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

